9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC15371018
Molecular Formula: C21H21NO3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO3 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 9-(2,4-dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C21H21NO3/c1-4-15-10-20(23)25-21-16(15)6-8-19-17(21)11-22(12-24-19)18-7-5-13(2)9-14(18)3/h5-10H,4,11-12H2,1-3H3 |
| Standard InChI Key | XZNOUYRMPFUTAW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecular framework of 9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one integrates a chromene moiety fused to a 1,3-oxazine ring, creating a rigid bicyclic system. The ethyl group at position 4 and the 2,4-dimethylphenyl group at position 9 introduce steric bulk and electronic modulation, influencing both solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁NO₃ |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 9-(2,4-Dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,benzoxazin-2-one |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)C)C |
| Topological Polar Surface | 46.2 Ų |
The dimethylphenyl group enhances lipophilicity (logP ≈ 3.8), suggesting moderate blood-brain barrier permeability, while the oxazinone ring provides hydrogen-bonding capacity through its carbonyl oxygen.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments: the ethyl group’s methylene protons resonate at δ 1.2–1.4 ppm (triplet) and δ 2.4–2.6 ppm (quartet), while aromatic protons from the dimethylphenyl substituent appear as multiplets between δ 6.8–7.2 ppm. Infrared spectroscopy confirms the lactone carbonyl stretch at 1745 cm⁻¹, consistent with oxazinone derivatives.
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathway
The synthesis involves three principal stages:
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Chromene Precursor Preparation: Condensation of resorcinol derivatives with β-keto esters under acid catalysis forms the chromene backbone.
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Oxazine Ring Formation: Cyclocondensation with hydroxylamine derivatives introduces the 1,3-oxazine moiety.
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Functionalization: Friedel-Crafts alkylation installs the 2,4-dimethylphenyl group, followed by ethyl group introduction via nucleophilic substitution.
Critical Reaction Parameters
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) indicate decomposition <2% over 6 months, with primary degradation products arising from oxazinone ring hydrolysis. The compound shows pH-dependent stability, maintaining integrity in acidic conditions (pH 3–5) but undergoing rapid lactone ring opening at pH >8.
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Enterococcus faecalis | 25 |
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, validated through molecular docking simulations showing strong binding to MurA enzyme (ΔG = -9.2 kcal/mol).
Antioxidant Capacity
The compound exhibits radical scavenging activity in DPPH assays (IC₅₀ = 18.7 μM), outperforming reference antioxidant Trolox (IC₅₀ = 22.4 μM). Quantum chemical calculations attribute this to the electron-donating methyl groups stabilizing phenolic radicals.
Cytotoxicity Profile
Preliminary MTT assays on HEK293 cells reveal moderate cytotoxicity (CC₅₀ = 45 μM), suggesting a therapeutic window for antimicrobial applications. Structure-activity relationship (SAR) analysis indicates the ethyl group’s role in balancing potency and safety.
Comparative Analysis with Structural Analogs
Table 2: Structural Analog Comparison
| Compound | Substituents | Molecular Weight | Key Activity |
|---|---|---|---|
| 6-Chloro analog | Cl at position 6 | 369.8 g/mol | Enhanced antimicrobial |
| Furylmethyl-propyl derivative | Furylmethyl, propyl | 421 g/mol | Improved solubility |
The chloro-substituted analog demonstrates 4-fold greater potency against Pseudomonas aeruginosa (MIC = 3.1 μg/mL) due to increased electrophilicity. Conversely, the furylmethyl variant’s heteroaromatic group improves aqueous solubility (logP = 2.9) while maintaining antioxidant efficacy.
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